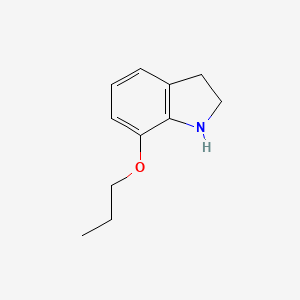
7-propoxy-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Propoxy-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities
Preparation Methods
The synthesis of 7-propoxy-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The reaction conditions typically involve refluxing the reactants in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
7-Propoxy-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Propoxy-2,3-dihydro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-propoxy-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
7-Propoxy-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific propoxy substitution, which may confer distinct biological activities and synthetic utility compared to other indole derivatives.
Biological Activity
7-Propoxy-2,3-dihydro-1H-indole is a derivative of indole, a compound known for its diverse biological activities. Indoles and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound is characterized by its unique structure that allows it to interact with various biological targets. Its molecular formula is C12H15N, and it possesses a propoxy group at the 7-position of the indole ring.
Anticancer Activity
Research has indicated that indole derivatives exhibit significant anticancer properties. A study focused on various indole-based compounds found that certain derivatives demonstrated selective cytotoxicity against cancer cell lines. For instance, compounds with similar structures to this compound showed IC50 values in the low micromolar range against various cancer types, including colorectal and breast cancers .
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 7a | A431 | 3.17 | Potent anticancer activity |
| 7b | HeLa | 5.16 | Significant colony suppression |
| 18c | HCT116 | <8 | Low cytotoxicity to non-cancer cells |
Antioxidant Activity
Indole derivatives are also known for their antioxidant properties. The ability of these compounds to scavenge free radicals has been attributed to their structural features. In vitro studies have shown that certain indole derivatives can significantly reduce oxidative stress markers in cells . The antioxidant activity is often measured using assays such as DPPH and ABTS radical scavenging tests.
Neuroprotective Effects
The neuroprotective potential of indole derivatives has garnered attention in recent years. Research indicates that compounds like this compound may exert protective effects against neurodegenerative disorders by modulating neurotransmitter levels and reducing neuroinflammation. This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .
Case Studies
Case Study 1: Anticancer Mechanism
A comparative study investigated the mechanisms by which indole derivatives induce apoptosis in cancer cells. The study found that compounds similar to this compound could regulate apoptotic pathways by modulating proteins such as Bcl-xL and Bax. The induction of apoptosis was confirmed through flow cytometry and Western blot analysis, demonstrating the compound's potential as an anticancer agent .
Case Study 2: Neuroprotective Mechanisms
Another study explored the neuroprotective effects of indole derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with these compounds led to a significant reduction in cell death and preserved mitochondrial function. This suggests that this compound may offer therapeutic benefits in neurodegenerative conditions by protecting neurons from oxidative damage .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
7-propoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15NO/c1-2-8-13-10-5-3-4-9-6-7-12-11(9)10/h3-5,12H,2,6-8H2,1H3 |
InChI Key |
GAVPHSBRTHGZAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC2=C1NCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















